Molecular Weight Differential as a Surrogate for Pharmacokinetic Property Divergence
The target compound has a molecular weight of 394.21 g·mol⁻¹, compared to ~296.4 g·mol⁻¹ for the 2,5-dimethyl analog (CAS 920505-95-9) and ~282.34 g·mol⁻¹ for the 2-methyl analog . This represents a mass increase of approximately 33% over the dimethyl analog and 40% over the monomethyl analog. The iodine atom alone contributes 126.90 g·mol⁻¹, substantially exceeding the 15.03 g·mol⁻¹ of a methyl group. This mass increment is directly relevant to procurement decisions involving medicinal chemistry lead optimization, where exceeding a molecular weight of 400 g·mol⁻¹ is a recognized liability threshold per Lipinski's Rule of Five [1].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 394.21 g·mol⁻¹ |
| Comparator Or Baseline | 2,5-Dimethyl analog (CAS 920505-95-9): ~296.4 g·mol⁻¹; 2-Methyl analog: ~282.34 g·mol⁻¹ |
| Quantified Difference | +97.8 g·mol⁻¹ (33% increase vs. 2,5-dimethyl); +111.9 g·mol⁻¹ (40% increase vs. 2-methyl) |
| Conditions | Calculated from molecular formula C₁₆H₁₅IN₂O₂ vs. C₁₈H₂₀N₂O₂ (dimethyl) and C₁₇H₁₈N₂O₂ (monomethyl) |
Why This Matters
The molecular weight gap decisively determines which analog is appropriate for rule-of-five compliance screening and downstream ADME optimization; procurement of the wrong analog wastes synthesis resources.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W. and Feeney, P. J. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. View Source
